3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid
Overview
Description
The compound “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of “this compound” is C11H14O4 . The molecular weight is 210.2265 . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-14-9-5-3-8 (4-6-11 (12)13)7-10 (9)15-2/h3,5,7H,4,6H2,1-2H3, (H,12,13) .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the formation of carbon–carbon bonds in similar compounds . The reaction involves the use of a metal catalyst to join chemically differentiated fragments .Scientific Research Applications
Synthesis and Pharmaceutical Development
3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid has been explored in the synthesis of various chemical entities. A notable example is its role in the development of new chemical entities for the treatment of hyperproliferative disorders and cancer. An example includes the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate by Novartis Pharmaceuticals Corporation for such purposes, where the compound was synthesized through a multi-step process involving 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (A. Kucerovy et al., 1997).
Antimicrobial Activity
The compound has also been utilized in the synthesis of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives. These derivatives were derived from 2,4-dimethoxybenzoic acid and showed potential antimicrobial activity, comparable to commercial antibiotics in some cases. This indicates the compound's usefulness in the development of new antimicrobial agents (K. Mohana, 2013).
Structural and Chemical Analysis
The compound has also been the subject of structural and chemical analyses. For instance, studies have been conducted on the lactonization products of 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid, which involved detailed structural analysis to understand the pathways of lactonization (K. L. Evans et al., 1995).
Bioorganic and Medicinal Chemistry
In the field of bioorganic and medicinal chemistry, derivatives of this compound have been explored for their anti-tumor properties. Studies have shown that certain derivatives exhibit selective cytotoxicity against tumorigenic cell lines, indicating their potential as anticancer agents (I. Hayakawa et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been shown to interact with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
It’s likely that it interacts with its target enzyme to modulate its activity, leading to changes in the metabolic processes associated with the enzyme .
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase, it may influence the metabolism of aromatic amino acids .
Pharmacokinetics
Similar compounds like 3-(3,4-dimethoxyphenyl)propanoic acid have been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
It’s likely that its interaction with its target enzyme leads to changes in the metabolic processes associated with the enzyme .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid. For instance, the compound’s physical state is solid, and it should be stored at room temperature . Its melting point is 100-104° C (lit.), and its predicted boiling point is 351.9° C at 760 mmHg . These properties suggest that the compound’s stability and efficacy could be affected by temperature and pressure .
Biochemical Analysis
Biochemical Properties
3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with copper (II) ions . The nature of these interactions often involves coordination bonds, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to stimulate γ globin gene expression and erythropoiesis in vivo . This indicates its potential role in modulating gene expression and promoting specific cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been identified as an effective competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis . This inhibition occurs through binding interactions that prevent the enzyme from catalyzing its substrate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may promote beneficial effects such as enhanced gene expression and cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses have been associated with neurotoxic effects in animal studies . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized by aromatic-amino-acid aminotransferase, an enzyme that plays a role in amino acid metabolism . These interactions can affect metabolic flux and the levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been shown to interact with transporters that facilitate its uptake into cells . Understanding these mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the cytoplasm and interact with cytoplasmic proteins . These interactions can influence its biochemical activity and cellular effects.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-12(5-4-6-13(10)16(17)18)14-8-7-11(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKBRRAHIAWGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690792 | |
Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-87-1 | |
Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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